1-((2-fluorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-((2-fluorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a fluorobenzyl group, an isoxazole ring, and a dihydropyridine core, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-fluorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Attachment of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with an appropriate nucleophile.
Construction of the Dihydropyridine Core: The dihydropyridine core is often synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Final Coupling: The final step involves coupling the isoxazole and dihydropyridine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((2-fluorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the dihydropyridine core to form pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2-fluorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-chlorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-((2-bromobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-((2-fluorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties compared to its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-11-9-15(20-25-11)19-16(22)13-6-4-8-21(17(13)23)24-10-12-5-2-3-7-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMNLXULOQZGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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